4-methyl-2-oxo-4-phenylpentanoic acid CAS 217195-70-5 properties
4-methyl-2-oxo-4-phenylpentanoic acid CAS 217195-70-5 properties
The following technical guide provides an in-depth analysis of 4-methyl-2-oxo-4-phenylpentanoic acid (CAS 217195-70-5), a critical "neophyl" building block used in the synthesis of non-steroidal glucocorticoid receptor modulators (SEGRAs) and progesterone congeners.
CAS Registry Number: 217195-70-5 Synonyms: 4-Methyl-2-oxo-4-phenylvaleric acid; 2-Oxo-4-methyl-4-phenylpentanoic acid Role: Pro-chiral Intermediate & Pharmacophore Scaffold
Executive Summary
4-Methyl-2-oxo-4-phenylpentanoic acid is a specialized alpha-keto acid intermediate primarily utilized in the pharmaceutical development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective glucocorticoid receptor agonists (SEGRAs). Its structure features a neophyl (2-methyl-2-phenylpropyl) tail, which provides a bulky, hydrophobic anchor essential for binding affinity in nuclear receptor ligand-binding domains (LBDs).
Unlike simple alpha-keto acids involved in amino acid metabolism, this compound is synthetic and serves as a direct precursor to tertiary alcohols via nucleophilic addition at the C2 ketone—most notably in the introduction of trifluoromethyl (-CF3) groups to generate metabolically stable chiral centers.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is characterized by a pentanoic acid backbone interrupted by a ketone at the alpha position (C2) and a quaternary carbon at the gamma position (C4).
| Property | Data |
| Chemical Structure | Ph-C(Me)2-CH2-C(=O)-COOH |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–99 °C (Acid); ~55–57 °C (Ethyl Ester) |
| Solubility | Soluble in Methanol, Ethanol, Ethyl Acetate, DCM; Sparingly soluble in Water |
| pKa (Predicted) | ~2.5 (Carboxylic acid), ~-7 (Ketone oxygen protonation) |
| SMILES | CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1 |
Structural Significance[4][5][6]
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C2 (Alpha-Keto): Highly electrophilic; susceptible to nucleophilic attack (Grignard, TMS-CF3) or reductive amination.
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C4 (Quaternary Center): The gem-dimethyl group creates steric bulk, locking the phenyl ring into a specific conformation that mimics the steroid backbone in receptor binding pockets.
Synthesis & Manufacturing Protocols
The industrial synthesis of CAS 217195-70-5 relies on a Grignard-mediated homologation of neophyl derivatives. This protocol ensures high yield and purity by avoiding competitive elimination reactions common with hindered halides.
Reagents & Precursors
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Starting Material: Neophyl Chloride (1-chloro-2-methyl-2-phenylpropane) or Neophyl Bromide.
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Electrophile: Diethyl Oxalate (DEO).
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Solvent System: Anhydrous THF or Diethyl Ether (Et₂O).
Step-by-Step Synthesis Workflow
Step A: Grignard Reagent Formation
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Activation: Charge a dry reactor with Magnesium turnings (1.2 eq) and a crystal of Iodine. Flame dry under Argon.
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Initiation: Add 10% of the Neophyl Chloride solution in anhydrous THF. Heat gently until the exotherm initiates (discoloration of Iodine).
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Propagation: Add the remaining Neophyl Chloride dropwise at a rate maintaining a steady reflux (60–65 °C).
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Completion: Stir at reflux for 1–2 hours. Cool to Room Temperature (RT).
Step B: Electrophilic Substitution (The Oxalate Trap)
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Preparation: In a separate vessel, cool a solution of Diethyl Oxalate (1.5 eq) in THF to -30 °C . Note: Excess oxalate prevents double-addition of the Grignard.
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Addition: Cannulate the Neophyl Magnesium Chloride solution into the cold oxalate solution over 45 minutes. Maintain internal temperature < -20 °C.
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Quench: Stir for 1 hour at -20 °C, then warm to 0 °C. Quench with saturated NH₄Cl.
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Isolation: Extract with Ethyl Acetate. The intermediate is Ethyl 4-methyl-2-oxo-4-phenylpentanoate .
Step C: Hydrolysis to Free Acid
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Saponification: Dissolve the ester in MeOH. Add 2N NaOH (2.0 eq) and stir at RT for 3 hours.
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Acidification: Wash the aqueous phase with Ether (to remove non-polar impurities). Acidify the aqueous layer to pH 1–2 with 6N HCl.
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Crystallization: Extract the milky precipitate with DCM. Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc to obtain the title acid.[1]
Synthesis Pathway Diagram
Figure 1: Synthetic route from Neophyl Chloride to CAS 217195-70-5 via Grignard chemistry.[2][3][4]
Biological Relevance & Drug Development Applications
CAS 217195-70-5 is not a drug substance itself but a high-value Pharmacophore Scaffold . It is extensively cited in patent literature regarding the synthesis of modulators for the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR).
Mechanism of Action (Downstream Products)
The acid is converted into tertiary alcohols that bind to the Ligand Binding Domain (LBD) of nuclear receptors.
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Dissociated Agonists (SEGRAs): The bulky neophyl group occupies the hydrophobic pocket of the GR, while the C2-modification (often a trifluoromethyl group) interacts with polar residues (e.g., Asn564, Gln570) to trigger transrepression (anti-inflammatory) without full transactivation (side effects).
Key Transformation: Trifluoromethylation
A critical reaction in drug synthesis is the conversion of the C2 ketone to a chiral tertiary alcohol using Ruppert-Prakash Reagent (TMS-CF3) .
Protocol Highlight:
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Substrate: Methyl ester of CAS 217195-70-5.
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Reagent: TMS-CF3 (1.2 eq), CsF (cat).
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Result: Formation of 2-hydroxy-4-methyl-4-phenyl-2-(trifluoromethyl)pentanoate.
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Significance: The CF3 group prevents metabolic oxidation of the alcohol and increases lipophilicity.
Application Workflow
Figure 2: Downstream transformation of the keto-acid into bioactive nuclear receptor modulators.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is proprietary, its classification follows standard protocols for alpha-keto acids and phenyl-alkanes.
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GHS Classification:
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Handling: Handle under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alpha-keto group. Store at 2–8 °C.
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First Aid: In case of contact, wash with ample water. If inhaled, move to fresh air.
References
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Linker, T. et al. (2010). Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents. US Patent 7,662,821. Link
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Bohlmann, R. et al. (2005). Quinoline and isoquinoline derivatives, a process for their production and their use as inflammation inhibitors. US Patent 6,897,224.[1] Link
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Schlarb, K. et al. (2002). Nonsteroidal gestagens. US Patent 6,344,454.[5] Link
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PubChem. (n.d.). 4-methyl-2-oxo-4-phenylpentanoic acid (Compound Summary). National Library of Medicine. Link
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BenchChem. (2025). Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis. Link[6]
Sources
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